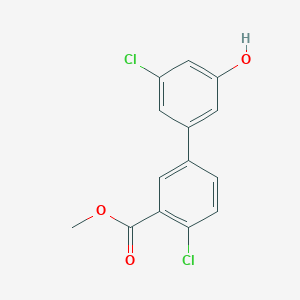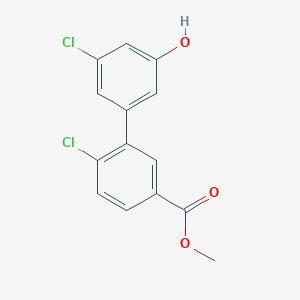
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% (2C5C4MCPP) is a synthetic compound used in a variety of laboratory experiments and scientific research applications. It is a white crystalline solid with a melting point of 97-99°C and a molecular weight of 304.6 g/mol. 2C5C4MCPP is a versatile reagent due to its ability to form strong covalent bonds with a variety of other molecules, making it an ideal choice for a wide range of reactions and experiments.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been used to study the mechanism of action of various drugs, as well as to synthesize novel compounds for drug discovery.
Wirkmechanismus
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is an electrophilic reagent, which means that it is able to form covalent bonds with other molecules. This makes it an ideal choice for a variety of reactions, such as the formation of amides, esters, and other organic compounds. 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the resulting product.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been used to study the mechanism of action of various drugs, as well as to synthesize novel compounds for drug discovery. In addition, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been used to study the effects of various hormones, enzymes, and other biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a versatile reagent due to its ability to form strong covalent bonds with a variety of other molecules, making it an ideal choice for a wide range of reactions and experiments. Additionally, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is relatively inexpensive and easy to obtain. However, it is also important to note that 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% can be toxic if handled improperly, and should be handled with care.
Zukünftige Richtungen
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has a variety of potential future applications. It could be used in the synthesis of novel drugs, agrochemicals, and other organic compounds. Additionally, it could be used to study the effects of various hormones, enzymes, and other biological molecules. Finally, 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% could be used as a reagent in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Synthesemethoden
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% can be synthesized from a variety of starting materials, including benzene, chloroform, and formaldehyde. The reaction begins with the formation of an aryl chloride from the reaction of benzene and chloroform. The aryl chloride is then reacted with formaldehyde to form a methylene bridge, which is then reacted with a second aryl chloride to form 2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%. The reaction is typically carried out at room temperature in an inert atmosphere.
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-(4-chloro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)10-4-2-8(6-12(10)16)9-3-5-11(15)13(17)7-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUXRXJXYHPQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686174 |
Source


|
| Record name | Methyl 3,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261944-49-3 |
Source


|
| Record name | Methyl 3,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![3-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382112.png)




